Potassium N,N-dimethylglycinate
Overview
Description
Potassium N,N-dimethylglycinate is an organic compound with the molecular formula C4H8NO2.K . It is also known by other names such as Potassium dimethylaminoacetate and Potassium dimethylglycine .
Molecular Structure Analysis
The molecular structure of Potassium N,N-dimethylglycinate is based on the InChI annotation from the IUCLID reference substances database . The compound has a monoisotopic mass of 141.019211 Da .Scientific Research Applications
Carbon Dioxide Absorption
KGly shows potential in carbon dioxide absorption applications, especially in post-combustion carbon capture (PCC) scenarios. A study by Rabensteiner et al. (2015) evaluated the use of aqueous KGly in a PCC pilot plant. Despite faster kinetics in an unloaded state compared to sodium glycinate, KGly did not enhance plant operation and presented challenges in solvent regeneration (Rabensteiner et al., 2015).
Vibrational and Structural Studies
Investigations into the crystal structure and vibrational properties of potassium dl-phenylglycinate, a compound similar to KGly, have been conducted. These studies offer insights into the potential medical applications of KGly, particularly in alkali ions transport in biological systems (Ilczyszyn et al., 2009).
Agricultural Research
Research on potassium in agriculture, while not specific to KGly, highlights the importance of potassium in plant stress situations, which could potentially be relevant for derivatives like KGly (Römheld & Kirkby, 2010).
Lyotropic Mixtures
KGly has been used in lyotropic mixtures with non-chiral N-acylamino acid surfactants, revealing its role in forming nematic phases in these mixtures. This suggests potential applications in materials science (Akpinar et al., 2014).
Biochemical Activities
A study on the biological activity of lysosomotropic n-alkyl N,N-dimethylglycinates compared with quaternary ammonium salts has explored their effects on yeast, revealing insights into the biochemical applications of compounds similar to KGly (Obłąk et al., 2001).
Nanomaterial Synthesis
The synthesis of a hybrid of La2O3 nanomaterial and potassium complexes, including a derivative similar to KGly, has been explored for potential applications in biomedical science and magnetic resonance imaging (MRI) (Srivastava et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;2-(dimethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRLGMKAWGISQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1118-68-9 (Parent) | |
Record name | Potassium N,N-dimethylglycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70938801 | |
Record name | Potassium (dimethylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium N,N-dimethylglycinate | |
CAS RN |
17647-86-8 | |
Record name | Potassium N,N-dimethylglycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium (dimethylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium N,N-dimethylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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